Cas no 2138411-04-6 (Methyl 2-chloro-3-sulfinopropanoate)

Methyl 2-chloro-3-sulfinopropanoate is a specialized organic compound featuring both sulfinyl and chloro functional groups, making it a versatile intermediate in synthetic chemistry. Its reactive sulfinyl moiety facilitates nucleophilic and electrophilic transformations, while the chloro group offers further derivatization potential. This compound is particularly useful in asymmetric synthesis and pharmaceutical applications, where its chiral sulfinyl center can induce stereoselectivity. The ester group enhances solubility in organic solvents, simplifying handling and purification. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures, particularly in medicinal chemistry and materials science. Careful handling is recommended due to its electrophilic nature.
Methyl 2-chloro-3-sulfinopropanoate structure
2138411-04-6 structure
Product name:Methyl 2-chloro-3-sulfinopropanoate
CAS No:2138411-04-6
MF:C4H6Cl2O3S
MW:205.059638500214
CID:6281368
PubChem ID:165749778

Methyl 2-chloro-3-sulfinopropanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-732356
    • methyl 2-chloro-3-sulfinopropanoate
    • 2138411-04-6
    • Methyl 2-chloro-3-sulfinopropanoate
    • Inchi: 1S/C4H6Cl2O3S/c1-9-4(7)3(5)2-10(6)8/h3H,2H2,1H3
    • InChI Key: AJWCHFVKJOAFAY-UHFFFAOYSA-N
    • SMILES: ClC(C(=O)OC)CS(=O)Cl

Computed Properties

  • Exact Mass: 203.9414706g/mol
  • Monoisotopic Mass: 203.9414706g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 62.6Ų

Methyl 2-chloro-3-sulfinopropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-732356-0.1g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
0.1g
$755.0 2025-03-11
Enamine
EN300-732356-0.25g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
0.25g
$789.0 2025-03-11
Enamine
EN300-732356-2.5g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
2.5g
$1680.0 2025-03-11
Enamine
EN300-732356-0.5g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
0.5g
$823.0 2025-03-11
Enamine
EN300-732356-1.0g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
1.0g
$857.0 2025-03-11
Enamine
EN300-732356-0.05g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
0.05g
$719.0 2025-03-11
Enamine
EN300-732356-5.0g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
5.0g
$2485.0 2025-03-11
Enamine
EN300-732356-10.0g
methyl 2-chloro-3-sulfinopropanoate
2138411-04-6 95.0%
10.0g
$3683.0 2025-03-11

Additional information on Methyl 2-chloro-3-sulfinopropanoate

Comprehensive Overview of Methyl 2-chloro-3-sulfinopropanoate (CAS No. 2138411-04-6): Properties, Applications, and Industry Insights

Methyl 2-chloro-3-sulfinopropanoate (CAS No. 2138411-04-6) is a specialized organic compound gaining attention in pharmaceutical and fine chemical synthesis due to its unique sulfinyl and ester functional groups. This compound, often abbreviated as MCSP in research literature, serves as a versatile building block for constructing complex molecules. Its molecular structure combines a reactive chloro substituent with a sulfoxide moiety, enabling diverse transformations under mild conditions.

Recent advancements in asymmetric synthesis have highlighted the compound's role in producing chiral intermediates. The sulfinyl group acts as an effective chiral auxiliary, making Methyl 2-chloro-3-sulfinopropanoate valuable for synthesizing optically active compounds. Researchers are particularly interested in its application for peptide mimetics and enzyme inhibitors, addressing growing demands in targeted drug development.

From a chemical perspective, the ester functionality provides excellent solubility in organic solvents while the sulfoxide group offers thermal stability. Analytical studies using NMR spectroscopy and HPLC-MS confirm its high purity (>98%) in commercial samples. The compound's stability profile makes it suitable for multi-step synthetic routes, a key consideration for industrial-scale applications.

Environmental and safety aspects of Methyl 2-chloro-3-sulfinopropanoate processing have become a focus area. Modern green chemistry approaches explore solvent-free reactions or biodegradable alternatives to traditional purification methods. These developments align with the pharmaceutical industry's shift toward sustainable manufacturing practices.

The compound's mechanism in cross-coupling reactions has been extensively studied, particularly for constructing C-S bonds in heterocyclic systems. Patent analysis reveals increasing use in agrochemical intermediates and electronic materials, demonstrating its cross-industry relevance. Computational chemistry models predict favorable interactions with biological targets, supporting its potential in medicinal chemistry applications.

Quality control protocols for CAS 2138411-04-6 emphasize rigorous testing for residual solvents and heavy metals. Advanced characterization techniques including X-ray crystallography have confirmed its molecular configuration. Storage recommendations typically specify inert atmospheres and temperature-controlled environments to maintain stability.

Market trends indicate growing demand for high-purity sulfoxide derivatives, with Methyl 2-chloro-3-sulfinopropanoate positioned as a key material. The compound's compatibility with continuous flow chemistry systems makes it attractive for modern production facilities. Recent process optimization studies report improved yields through catalytic methods, reducing waste generation.

Academic and industrial research continues to explore novel applications of this compound. Its role in bioconjugation chemistry and proteomics research represents emerging areas of interest. The unique electronic properties of the sulfinyl-chloro system enable selective transformations difficult to achieve with other functional groups.

Standard synthetic routes to Methyl 2-chloro-3-sulfinopropanoate involve stereoselective oxidation of corresponding thioethers followed by esterification. Process chemists have developed efficient purification methods using chromatographic techniques to obtain material meeting pharmaceutical-grade specifications. These advancements support the compound's increasing adoption in GMP-compliant manufacturing.

Future research directions may explore the compound's potential in material science applications, particularly for designing functional polymers. The combination of electrophilic chlorine and nucleophilic sulfoxide in one molecule creates unique opportunities for developing advanced materials with tailored properties.

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